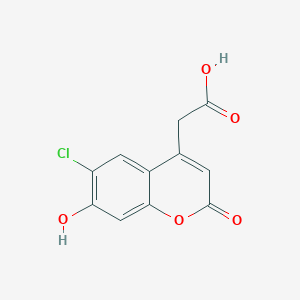
6-Chloro-7-hydroxycoumarin-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-hydroxycoumarin-4-acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are benzopyrone derivatives that exhibit a wide range of pharmacological properties, including anticoagulant, anti-inflammatory, and antimicrobial activities .
Mechanism of Action
Target of Action
Coumarin derivatives are known to have a wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects . They have been found to interact with various targets, such as enzymes, receptors, and DNA .
Mode of Action
For instance, some coumarin derivatives can inhibit the proliferation of cancer cells by inhibiting DNA gyrase . The α,β-unsaturated lipid structure of coumarin leads to strong fluorescence of their derivatives, which has important application value in fluorescent probes, dyes, and optical materials .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, some coumarin derivatives can inhibit the DNA gyrase, affecting DNA replication and transcription .
Pharmacokinetics
Coumarin and its derivatives are known to undergo metabolic reactions such as glucuronidation, which increases their water solubility and facilitates their excretion from the body .
Result of Action
Coumarin derivatives are known to have various biological effects, such as anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of coumarin derivatives .
Biochemical Analysis
Biochemical Properties
6-Chloro-7-hydroxycoumarin-4-acetic acid is a substituted 4-hydroxycoumarin . It participates in the Fe/Acetic acid (AcOH) catalyzed synthesis of various biologically active compounds . Coumarins, the parent compounds of this molecule, have been tested for various biological properties including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Cellular Effects
The cellular effects of this compound are not explicitly mentioned in the search results. Coumarins, the parent compounds, have been found to exhibit various effects on cells. For instance, they have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Molecular Mechanism
The specific molecular mechanism of action of this compound is not explicitly mentioned in the search results. Coumarins, the parent compounds, have been found to exhibit various effects at the molecular level. For instance, they have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Temporal Effects in Laboratory Settings
Coumarins, the parent compounds, have been found to exhibit various effects over time in laboratory settings .
Dosage Effects in Animal Models
Coumarins, the parent compounds, have been found to exhibit various effects at different dosages in animal models .
Metabolic Pathways
Coumarins, the parent compounds, are synthesized through the phenylpropanoid pathway, which is a branch of the larger plant secondary metabolism pathway .
Transport and Distribution
Coumarins, the parent compounds, have been found to exhibit various effects on transport and distribution within cells and tissues .
Subcellular Localization
Coumarins, the parent compounds, have been found to exhibit various effects on subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-hydroxycoumarin-4-acetic acid typically involves the chlorination of 7-hydroxycoumarin followed by the introduction of an acetic acid moiety. One common method involves the reaction of 7-hydroxycoumarin with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by the reaction with chloroacetic acid under basic conditions to form the acetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-hydroxycoumarin-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarin derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Amino or thiol-substituted coumarin derivatives.
Scientific Research Applications
6-Chloro-7-hydroxycoumarin-4-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of fluorescent probes and dyes due to its unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin-4-acetic acid: Lacks the chlorine atom at the 6-position.
7-Methoxycoumarin-4-acetic acid: Contains a methoxy group instead of a hydroxyl group at the 7-position
Uniqueness
6-Chloro-7-hydroxycoumarin-4-acetic acid is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Properties
IUPAC Name |
2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO5/c12-7-3-6-5(1-10(14)15)2-11(16)17-9(6)4-8(7)13/h2-4,13H,1H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZFYWJXEWRWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
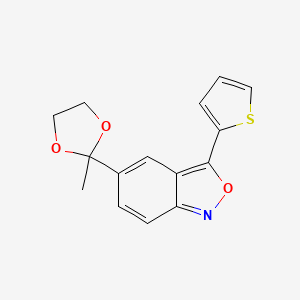
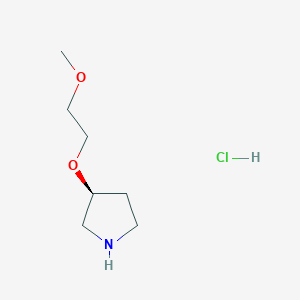
![methyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)
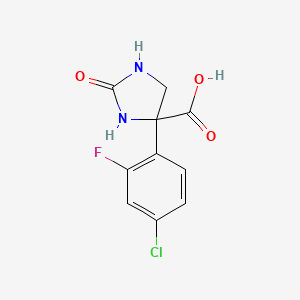

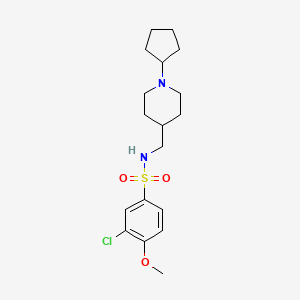
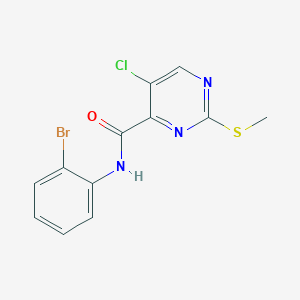

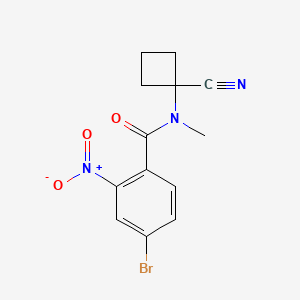

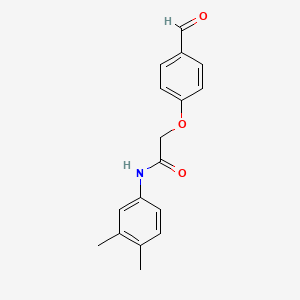
![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid](/img/structure/B2491701.png)
![8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2491704.png)
![2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2491706.png)
